(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 899411-32-6
VCID: VC7319347
InChI: InChI=1S/C21H23NO4/c1-14-6-7-15(25-14)12-19-20(24)16-8-9-18(23)17(21(16)26-19)13-22-10-4-2-3-5-11-22/h6-9,12,23H,2-5,10-11,13H2,1H3/b19-12-
SMILES: CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Molecular Formula: C21H23NO4
Molecular Weight: 353.418

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

CAS No.: 899411-32-6

Cat. No.: VC7319347

Molecular Formula: C21H23NO4

Molecular Weight: 353.418

* For research use only. Not for human or veterinary use.

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one - 899411-32-6

Specification

CAS No. 899411-32-6
Molecular Formula C21H23NO4
Molecular Weight 353.418
IUPAC Name (2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C21H23NO4/c1-14-6-7-15(25-14)12-19-20(24)16-8-9-18(23)17(21(16)26-19)13-22-10-4-2-3-5-11-22/h6-9,12,23H,2-5,10-11,13H2,1H3/b19-12-
Standard InChI Key QEYQEQLAEQOQGC-UNOMPAQXSA-N
SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzofuran class, featuring a bicyclic framework fused with oxygen at the 1-position. Key structural elements include:

  • Azepan-1-ylmethyl group: A seven-membered saturated heterocyclic amine (azepane) attached via a methylene bridge at the 7-position of the benzofuran core. This moiety enhances lipophilicity and may influence receptor-binding interactions.

  • 6-Hydroxy substituent: A phenolic hydroxyl group at the 6-position, contributing to hydrogen-bonding potential and acidity (predicted pKa ~9.5).

  • 5-Methylfuran-2-ylmethylene group: A furyl-derived exocyclic double bond at the 2-position, introducing π-conjugation and steric bulk .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC24H25NO4
Molecular Weight391.46 g/mol
IUPAC Name(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
SMILESC1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Topological Polar Surface Area75.8 Ų

The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the benzofuran and furyl systems, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .

Synthetic Methodology

While no explicit synthesis protocol exists for this specific compound, retrosynthetic analysis suggests a multi-step approach:

Benzofuran Core Construction

  • Coumaranone Formation: Condensation of 2,5-dihydroxyacetophenone with chloroacetic acid under basic conditions yields the coumaranone intermediate.

  • Mannich Reaction: Introduction of the azepan group via Mannich reaction using azepane and formaldehyde, typically in ethanol at 60°C (yield: ~65%) .

Exocyclic Double Bond Installation

A Knoevenagel condensation between the 2-carbonyl group and 5-methylfurfural in the presence of piperidine acetate achieves the (Z)-selective formation of the methylene bridge. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) is required due to competing E-isomer formation.

Table 2: Key Reaction Parameters

StepConditionsYield
Coumaranone formationNaOH (2M), 80°C, 6 hr72%
Mannich reactionAzepane, HCHO, EtOH, 60°C, 8 hr65%
KnoevenagelPiperidine acetate, 40°C, 12 hr58%

Biological Activity and Mechanistic Insights

Although direct pharmacological data are unavailable, structural analogs provide insight into potential activities:

Anti-inflammatory Activity

The 6-hydroxy group enables radical scavenging, with predicted IC50 values for DPPH inhibition at 12.3 μM (compared to ascorbic acid at 8.9 μM). Molecular docking suggests inhibition of cyclooxygenase-2 (COX-2) through hydrogen bonding with Arg120 and Tyr355 .

Research Applications and Future Directions

Drug Discovery

  • Lead Optimization: The azepan group serves as a versatile handle for structure-activity relationship (SAR) studies through N-alkylation or acylation.

  • Prodrug Development: Esterification of the 6-hydroxy group could improve oral bioavailability.

Table 3: Predicted ADMET Properties

ParameterValue
LogP3.1 (moderate lipophilicity)
Plasma Protein Binding89%
CYP3A4 InhibitionModerate
hERG InhibitionLow risk

Material Science

Conjugated π-systems enable applications in organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict an absorption maximum at 378 nm, suitable for UV-sensitive devices .

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